molecular formula C13H11ClMg B6296817 2-Methyl-3-biphenylmagnesium chloride CAS No. 1427762-84-2

2-Methyl-3-biphenylmagnesium chloride

Cat. No.: B6296817
CAS No.: 1427762-84-2
M. Wt: 226.98 g/mol
InChI Key: REAPOSWEQGIYEU-UHFFFAOYSA-M
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Description

2-Methyl-3-biphenylmagnesium chloride is an organomagnesium compound, commonly known as a Grignard reagent. These reagents are widely used in organic synthesis due to their ability to form carbon-carbon bonds. The compound is characterized by the presence of a magnesium atom bonded to a biphenyl group and a methyl group, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methyl-3-biphenylmagnesium chloride is typically prepared through a Grignard reaction. This involves the reaction of 2-methyl-3-bromobiphenyl with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen.

Industrial Production Methods

In an industrial setting, the preparation of this compound follows a similar procedure but on a larger scale. Continuous flow reactors are often used to enhance the efficiency and safety of the process. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, ensuring a high yield of the product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-biphenylmagnesium chloride undergoes several types of chemical reactions, including:

    Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.

    Coupling Reactions: Participates in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl compounds.

    Substitution Reactions: Can replace halides in organic compounds to form new carbon-carbon bonds.

Common Reagents and Conditions

    Carbonyl Compounds: Aldehydes, ketones, esters.

    Catalysts: Palladium or nickel catalysts for coupling reactions.

    Solvents: Anhydrous diethyl ether or THF.

    Conditions: Inert atmosphere (nitrogen or argon), controlled temperature.

Major Products

    Alcohols: Formed from the reaction with carbonyl compounds.

    Biaryl Compounds: Resulting from coupling reactions.

    Substituted Biphenyls: From substitution reactions.

Scientific Research Applications

2-Methyl-3-biphenylmagnesium chloride has a wide range of applications in scientific research:

    Organic Synthesis: Used to synthesize complex organic molecules, including pharmaceuticals and agrochemicals.

    Material Science: Employed in the preparation of polymers and advanced materials.

    Medicinal Chemistry: Utilized in the synthesis of drug intermediates and active pharmaceutical ingredients.

    Catalysis: Acts as a catalyst or catalyst precursor in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-Methyl-3-biphenylmagnesium chloride involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. This results in the formation of new carbon-carbon bonds. The magnesium atom stabilizes the negative charge developed during the reaction, facilitating the formation of the desired product.

Comparison with Similar Compounds

Similar Compounds

    Phenylmagnesium Bromide: Another Grignard reagent with a phenyl group instead of a biphenyl group.

    2-Methylphenylmagnesium Bromide: Similar structure but with a single phenyl ring.

    3-Biphenylmagnesium Bromide: Lacks the methyl group present in 2-Methyl-3-biphenylmagnesium chloride.

Uniqueness

This compound is unique due to the presence of both a biphenyl group and a methyl group, which enhances its reactivity and versatility in organic synthesis. This combination allows for the formation of more complex and diverse organic molecules compared to simpler Grignard reagents.

Properties

IUPAC Name

magnesium;1-methyl-2-phenylbenzene-6-ide;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11.ClH.Mg/c1-11-7-5-6-10-13(11)12-8-3-2-4-9-12;;/h2-6,8-10H,1H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REAPOSWEQGIYEU-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=[C-]C=CC=C1C2=CC=CC=C2.[Mg+2].[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClMg
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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